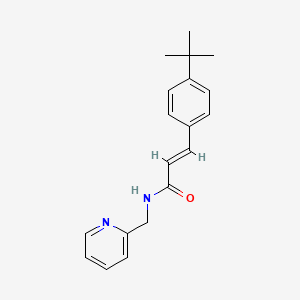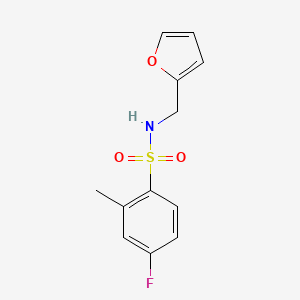
1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole, also known as Cmpd-1, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole is not fully understood, but it has been shown to inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and glycogen synthase kinase-3β (GSK-3β). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, while GSK-3β is a kinase that regulates various cellular processes, including cell proliferation and apoptosis. Inhibition of these enzymes by 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to result in the induction of apoptosis and cell cycle arrest, as well as the modulation of various signaling pathways.
Biochemical and Physiological Effects
1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the modulation of signaling pathways. In cancer cells, 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In addition, 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to induce cell cycle arrest by inhibiting the activity of cyclin-dependent kinases (CDKs) and downregulating the expression of cyclins. Furthermore, 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to modulate various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has several advantages for use in lab experiments, including its high purity and stability, its ability to inhibit the activity of various enzymes, and its potential applications in various fields. However, there are also some limitations to its use, including its relatively high cost and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanism of action, and the evaluation of its potential side effects. In addition, further studies are needed to explore its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Finally, the development of analogs and derivatives of 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole may lead to the discovery of more potent and selective compounds with improved efficacy and safety profiles.
Synthesemethoden
1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole can be synthesized using various methods, including the reaction of 5-chloro-2-methoxybenzoic acid with hydrazine hydrate, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 5-chloro-2-methoxybenzoyl chloride with hydrazine hydrate, followed by cyclization with sodium acetate. Both methods have been reported to yield 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole in good yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to protect neurons from oxidative stress and improve cognitive function. In inflammation, 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to reduce the production of pro-inflammatory cytokines and improve immune response.
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxyphenyl)-pyrazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-10-4-3-8(12)7-9(10)11(15)14-6-2-5-13-14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLFVKYWLMKNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-2-methoxyphenyl)(1H-pyrazol-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5755896.png)
![2-[(4-methyl-5-{[(2-methyl-8-quinolinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5755909.png)

![5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5755932.png)


![2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5755945.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5755961.png)
![4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5755969.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine](/img/structure/B5755976.png)
![2-(4-chlorophenyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5755991.png)
![methyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5755996.png)
